2-cyano-N-(4-iodophenyl)acetamide
Description
Chemical and Structural Context of Cyanoacetamide Derivatives
Cyanoacetamide derivatives are polyfunctional molecules that feature a cyano group (-C≡N), an acetamide (B32628) group (-CH2-C(=O)N-), and an aryl group. bldpharm.com The presence of the electron-withdrawing cyano group and the amide functionality imparts unique reactivity to the molecule. bldpharm.com The active methylene (B1212753) bridge (-CH2-) is particularly notable for its acidity, making it a key site for various chemical transformations. bldpharm.com
The general structure of N-aryl cyanoacetamides allows for a wide range of substituents on the aryl ring, leading to a vast library of derivatives with diverse electronic and steric properties. The nature and position of these substituents can significantly influence the compound's chemical reactivity, crystal packing, and biological activity.
Historical and Current Research Landscape of N-Aryl Acetamides
The study of N-aryl acetamides has a long history, with early research focusing on their synthesis and fundamental reactivity. More recently, the focus has shifted towards their applications in medicinal chemistry, materials science, and as synthetic intermediates. The development of efficient synthetic methodologies, such as multicomponent reactions, has further accelerated research in this area, allowing for the rapid generation of diverse N-aryl acetamide libraries. nih.gov
Current research often involves the design and synthesis of novel N-aryl acetamide derivatives with specific biological targets or material properties in mind. This includes their investigation as potential therapeutic agents and as building blocks for functional organic materials.
Positioning of 2-cyano-N-(4-iodophenyl)acetamide within Contemporary Chemical and Biological Research
Within the broader class of N-aryl cyanoacetamides, this compound is distinguished by the presence of an iodine atom at the para-position of the phenyl ring. The iodine substituent is of particular interest in medicinal chemistry and materials science. In medicinal chemistry, the introduction of a halogen atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, iodine's ability to form halogen bonds can be a crucial factor in molecular recognition and binding affinity.
In the context of materials science, the iodo-substituent can influence the solid-state properties of the compound, such as its crystal packing and potential for non-linear optical applications. While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest potential for exploration in these areas.
Overview of Research Areas and Contributions of this compound
Currently, the primary contribution of this compound to the research landscape appears to be as a commercially available building block for chemical synthesis. bldpharm.comchiralen.comaablocks.coma2bchem.com Its availability facilitates its use in the synthesis of more complex molecules.
While dedicated studies on the biological activity or material properties of this compound are limited, research on analogous halogenated N-aryl cyanoacetamides provides a framework for its potential applications. For instance, studies on fluorinated and chlorinated analogs have explored their hydrogen bonding properties and potential as medicinal intermediates. researchgate.net The unique properties of the iodine atom suggest that this compound could exhibit distinct characteristics worthy of investigation.
Chemical Data of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 24522-29-0 | C9H7IN2O | 286.07 |
| 2-cyanoacetamide (B1669375) | 107-91-5 | C3H4N2O | 84.08 |
| N-(4-fluorophenyl)acetamide | 352-32-9 | C8H8FNO | 153.15 |
| 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | 846023-24-3 | C10H8Cl2N2O2 | 259.09 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGSLNFVGHUBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC#N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Cyano N 4 Iodophenyl Acetamide
Direct Synthesis of 2-cyano-N-(4-iodophenyl)acetamide
The most direct methods for synthesizing this compound involve the formation of an amide bond between 4-iodoaniline (B139537) and a cyanoacetic acid precursor.
The formation of this compound can be achieved through the direct condensation of 4-iodoaniline with 2-cyanoacetic acid. This reaction typically requires an activating agent to facilitate the formation of the amide bond. The direct conversion is often challenging because amines, being basic, can deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group. libretexts.orgorgoreview.com
A general procedure involves mixing the aniline (B41778) derivative and cyanoacetic acid in a suitable solvent, such as tetrahydrofuran. chemicalbook.com A coupling agent is then added, often with heating, to drive the reaction to completion. chemicalbook.com An alternative approach involves the acylation of the amine with a cyanoacetate (B8463686) ester, such as ethyl cyanoacetate. This reaction can be performed by heating the reactants together, sometimes without a solvent, at high temperatures (120-200°C) for several hours. google.com
The success of the amide coupling reaction hinges on the selection of the coupling agent, solvent, and other additives. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxylic acid. libretexts.orgorgoreview.com The mechanism involves the protonation of DCC by the carboxylic acid, followed by the attack of the carboxylate ion to form a highly reactive O-acylisourea intermediate. khanacademy.org The amine (4-iodoaniline) then acts as a nucleophile, attacking the carbonyl carbon of this intermediate to form the amide bond and releasing dicyclohexylurea (DCU) as a byproduct. libretexts.orgorgoreview.comkhanacademy.org
While effective, a significant drawback of using DCC is the difficulty in removing the DCU byproduct from the reaction mixture. nih.gov A common water-soluble alternative is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), which simplifies the work-up procedure. nih.gov
Reaction optimization often involves the use of additives. Reagents like 1-Hydroxybenzotriazole (HOBt) can be added to suppress side reactions and reduce the loss of stereochemical integrity. nih.govbachem.com The combination of EDC and HOBt forms a reactive HOBt ester, which is less prone to side reactions than the O-acylisourea intermediate. nih.gov The addition of a base, such as 4-(N,N-Dimethylamino)pyridine (DMAP), can further enhance the reaction rate by acting as an acyl transfer catalyst. nih.gov The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) being commonly employed. researchgate.net
Table 1: Comparison of Amide Coupling Reagents and Conditions
| Coupling Reagent | Additive(s) | Solvent | Key Features |
|---|---|---|---|
| DCC | None or DMAP | DCM, THF, DMF | High reactivity; DCU byproduct can be difficult to remove. orgoreview.comnih.gov |
| EDC | HOBt, DMAP | ACN, DMF | Water-soluble carbodiimide; easier work-up. nih.gov |
| HATU | DIPEA | DMF | Effective for difficult couplings, but can be expensive. researchgate.net |
| PyBOP | DIPEA | DMF | Similar efficacy to HATU for challenging couplings. researchgate.net |
| BOP-Cl | Et3N | CH2Cl2 | Used for sluggish reactions, though yields may vary. nih.gov |
General Synthetic Strategies for N-Aryl Cyanoacetamide Derivatives
Beyond the direct coupling of a specific aniline, several general methodologies exist for the synthesis of the broader class of N-aryl cyanoacetamide derivatives.
A powerful method for synthesizing N-aryl cyanoacetamides involves the acylation of anilines with a reactive derivative of cyanoacetic acid. One such approach uses a combination of cyanoacetic acid and acetic anhydride (B1165640). researchgate.net This mixture generates a mixed anhydride in situ, which acts as a potent cyanoacetylating agent for aromatic amines and other nucleophiles like indoles and pyrroles. researchgate.net Another strategy employs reagents like 1-cyanoacetyl-3,5-dimethylpyrazole, which can effectively transfer the cyanoacetyl group to primary aromatic amines upon refluxing in a solvent like dioxane. researchgate.net
In recent years, green chemistry principles have driven the development of more environmentally benign synthetic methods. Solvent-free, or "fusion," reactions represent one of the most established methods for preparing cyanoacetanilides. tubitak.gov.tr This technique involves heating an arylamine directly with ethyl cyanoacetate at high temperatures (e.g., 150°C) without any solvent. tubitak.gov.trresearchgate.net This approach eliminates solvent waste and can lead to high yields. researchgate.net
Microwave-assisted synthesis has emerged as a significant technology to accelerate organic reactions. nih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and fewer byproducts compared to conventional heating methods. jchps.comunifap.br This technique has been successfully applied to the synthesis of various cyanoacetamide derivatives and subsequent heterocyclic scaffolds. jchps.comscribd.com The efficiency of microwave heating stems from the direct interaction of the radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | Hours to Days | Often lower | Well-established, simple equipment. jchps.com |
| Microwave Irradiation (MWI) | Seconds to Minutes | Often higher | Rapid reaction rates, increased yields, reduced byproducts, energy efficiency. nih.govjchps.comunifap.br |
Multi-component Reactions for Scaffold Construction
N-Aryl cyanoacetamides are invaluable building blocks in multi-component reactions (MCRs), which allow for the construction of complex molecular scaffolds in a single, efficient step. researchgate.netnih.gov MCRs are highly convergent, atom-economical, and ideal for generating libraries of structurally diverse compounds. nih.gov
A prominent example is the Gewald three-component reaction. nih.gov In a variation of this reaction, an N-aryl cyanoacetamide, an aldehyde or ketone, and elemental sulfur are reacted together, typically in a solvent like ethanol (B145695) with a base catalyst such as triethylamine. nih.gov This process yields highly substituted 2-aminothiophene-3-carboxamides, which are important pharmacophores and bioisosteres of anthranilic acid derivatives. nih.gov The simplicity and versatility of MCRs using cyanoacetamide precursors make them a powerful tool in modern synthetic and medicinal chemistry. researchgate.netnih.gov
Derivatization and Functionalization Strategies
The strategic modification of this compound allows for the generation of a diverse library of chemical analogs. These modifications can be targeted to the phenyl ring, the cyano and amide groups, or involve the introduction of additional functional groups.
The 4-iodophenyl group is a key site for derivatization, primarily through cross-coupling reactions that replace the iodine atom. This allows for the introduction of a wide array of substituents, thereby generating a large number of analogs. The Sonogashira coupling, for instance, facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of the phenyl ring and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The reaction's utility has been demonstrated in the labeling of peptides containing 4-iodophenylalanine, a structurally similar motif, with organometallic compounds like ferrocene (B1249389) alkynes. nih.gov
Another powerful tool for modifying the phenyl ring is the Suzuki-Miyaura cross-coupling reaction, which couples the aryl iodide with an organoboron compound, such as a boronic acid or ester. researchgate.net This palladium-catalyzed reaction is a widely used method for constructing C-C bonds and offers a route to introduce various aryl or alkyl groups at the 4-position of the phenyl ring. researchgate.net
Furthermore, additional substituents can be introduced onto the phenyl ring itself. For example, related structures like 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide are synthesized from the corresponding multi-substituted anilines, indicating that analogs of this compound with further substitution on the phenyl ring can be prepared from appropriately functionalized anilines. chemicalbook.com
The cyano and amide functionalities of this compound are also amenable to a variety of chemical transformations. These groups are polyfunctional, possessing both nucleophilic and electrophilic properties that are exploited in heterocyclic synthesis. researchgate.nettubitak.gov.tr
The active methylene (B1212753) group (C-2), situated between the electron-withdrawing cyano and carbonyl groups, is particularly reactive and can participate in condensation and substitution reactions. researchgate.nettubitak.gov.trekb.eg For instance, reaction with dimethylformamide-dimethylacetal (DMF-DMA) can transform the active methylene group into an enaminonitrile, a versatile intermediate for further reactions. researchgate.net
The cyano group itself can undergo nucleophilic attack, leading to cyclization. nih.gov The amide nitrogen is also a potential nucleophile. The relative reactivity of these sites (C-2 > NH) allows for selective transformations. researchgate.nettubitak.gov.tr The amidic carbonyl and the cyano group can also act as electrophiles, reacting with bidentate reagents to form various heterocyclic systems. researchgate.nettubitak.gov.tr
The introduction of additional halogens or other electron-withdrawing groups onto the this compound scaffold can significantly influence its chemical and biological properties. As seen in the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, multiple halogen substituents can be incorporated by starting with the appropriately substituted aniline. chemicalbook.com The presence of multiple halogens, such as in 2,4-dichlorophenyl derivatives, has been shown to play a central role in the binding affinity of related pyridone compounds. nih.gov
Electron-withdrawing groups, such as the trifluoromethyl group, can also be incorporated. For example, 2-cyano-N-(3-(trifluoromethyl)phenyl)acetamide is synthesized by heating 3-(trifluoromethyl)aniline (B124266) with ethyl cyanoacetate. nih.gov This indicates that similar analogs of the title compound can be prepared. The introduction of such groups can modulate the electronic properties of the molecule, which is a common strategy in medicinal chemistry to enhance activity or modify physicochemical properties.
Synthetic Utility of this compound and Related Scaffolds
2-Cyano-N-arylacetamides are valuable synthons in organic synthesis, serving as key intermediates for the construction of a wide range of heterocyclic compounds and as substrates in important catalytic reactions. researchgate.nettubitak.gov.trekb.eg
The polyfunctional nature of this compound makes it an excellent precursor for various heterocyclic systems. researchgate.nettubitak.gov.tr The active methylene and cyano groups are particularly important in these transformations.
Pyridinones and Pyridinethiones: Condensation reactions of cyanoacetamides with α,β-unsaturated ketones or similar precursors lead to the formation of substituted pyridinones. nih.gov Similarly, using cyanothioacetamide in reactions with 1,3-diketones can yield pyridinethiones. researchgate.net These reactions often proceed via a Thorpe-Guareschi type reaction. researchgate.net
Chromenes: 2-Amino-4H-chromenes can be synthesized through a one-pot, three-component reaction involving an aldehyde, an active methylene compound like malononitrile (B47326) (or a cyanoacetamide derivative), and a phenol (B47542) derivative (like dimedone or 4-hydroxycoumarin). nih.govarkat-usa.orgiau.ir Specifically, 2-cyano-N-arylacetamides can react with salicylaldehyde (B1680747) derivatives to form iminochromene derivatives. researchgate.net The reaction mechanism often involves an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov
The following table summarizes the synthesis of various chromene derivatives from precursors related to this compound.
| Reactants | Product | Reference |
| 2-(4-Formylphenoxy)-N-(aryl)acetamide, Malononitrile, Dimedone | 2-Amino-4-(4-((2-oxo-2-(arylamino)ethyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | arkat-usa.org |
| Salicylaldehyde derivative, 2-Cyano-N-(cyclohexyl)acetamide | Iminochromene derivative | researchgate.net |
| Aromatic aldehyde, Malononitrile, 4-hydroxy-2H-chromen-2-one | 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | arkat-usa.org |
| 4-((2,4-Dihydroxyphenyl)diazenyl)benzenesulfonamide, α-Cyanoacrylate | 2-Amino-4-aryl-7-hydroxy-6-((4-sulfamoylphenyl)diazenyl)-4H-chromene-3-carboxylate | nih.gov |
The iodine atom on the phenyl ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating an arylalkyne. libretexts.orgorganic-chemistry.org It is a powerful method for C(sp²)-C(sp) bond formation and has seen wide application in the synthesis of pharmaceuticals and natural products. libretexts.orgresearchgate.net The reaction typically uses a palladium catalyst and a copper(I) co-catalyst, although copper-free versions exist. organic-chemistry.orgnih.gov The high reactivity of the C-I bond ensures that the coupling occurs selectively at this position. libretexts.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent. researchgate.net It is a versatile method for creating biaryl structures or introducing alkyl chains. The development of efficient catalyst systems has made this a robust and widely used transformation. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction allows for the formation of anilines and their derivatives from aryl halides. nih.govrsc.org While the primary structure of this compound already contains an N-aryl bond, related transformations could be envisaged, for instance, by modifying a precursor molecule. The development of specialized ligands and user-friendly reaction conditions has made this a key reaction in pharmaceutical synthesis. nih.govnih.gov
The table below outlines some palladium-catalyzed cross-coupling reactions applicable to the this compound scaffold.
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |
| Sonogashira Coupling | Aryl Iodide, Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | C(sp²)-C(sp) | libretexts.orgorganic-chemistry.org |
| Suzuki-Miyaura Coupling | Aryl Iodide, Organoboron compound | Pd(0) catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) | researchgate.net |
| Buchwald-Hartwig Amination | Aryl Iodide, Amine | Pd catalyst, Ligand, Base | C(sp²)-N | nih.govrsc.org |
Advanced Structural Characterization and Supramolecular Interactions
Single Crystal X-ray Diffraction Analysis of 2-cyano-N-(4-iodophenyl)acetamide and Analogs
While a specific single-crystal X-ray structure for this compound is not yet reported in the surveyed literature, extensive analysis of closely related analogs provides a robust framework for understanding its likely structural properties. These analogs, which share the core N-aryl-2-cyanoacetamide motif, offer valuable data on conformation, hydrogen bonding, and other non-covalent interactions that govern crystal assembly.
The conformation of N-aryl acetamides is largely defined by the torsion angles between the phenyl ring and the acetamide (B32628) side chain. In analogs, this conformation is typically non-planar. For instance, in 2-cyano-N-(furan-2-ylmethyl)acetamide, the acetamide unit is significantly twisted relative to the furan (B31954) ring, exhibiting a dihedral angle of 76.7(1)°. nih.gov Similarly, studies on other N-aryl acetamides, such as 2-(4-chlorophenyl)acetamide, show a pronounced twist, with the acetamide group and the benzene (B151609) plane separated by a dihedral angle of 83.08(1)°.
Computational studies on the broader class of N-(substituted phenyl)-2-cyanoacetamides corroborate these experimental findings. researchgate.net Density Functional Theory (DFT) calculations at the B3LYP/6-311G** level indicate that these molecules can exist in both trans- and cis- conformations with respect to the C-N amide bond. The trans- conformation is consistently found to be the more stable, lower-energy state. researchgate.net This preference is crucial for predicting the dominant molecular shape in the condensed phase.
| Compound/Analog | Dihedral/Torsion Angle | Method |
| 2-cyano-N-(furan-2-ylmethyl)acetamide | 76.7(1)° (between acetamide and furan ring) | X-ray Diffraction nih.gov |
| 2-(4-chlorophenyl)acetamide | 83.08(1)° (between acetamide and benzene plane) | X-ray Diffraction |
| N-phenyl-2-cyanoacetamide | trans- conformation more stable than cis- | DFT Calculation researchgate.net |
| 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide | N1—C1—C2—C21: 141.8(3)° | X-ray Diffraction |
Hydrogen bonds are the primary drivers of supramolecular assembly in N-aryl-2-cyanoacetamide structures. The amide group provides a classic N—H donor and a C=O acceptor, leading to robust and predictable packing motifs.
In the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide, molecules are linked by N—H···O hydrogen bonds, which generate C(4) chains. nih.gov These chains are further organized by weaker C—H···O interactions, where the carbonyl oxygen atom acts as a bifurcated acceptor, resulting in the formation of an R¹₂(6) ring motif. nih.gov Similarly, in 2-cyano-N-(2-hydroxyphenyl)acetamide, the crystal structure is stabilized by an extensive hydrogen-bonded network. nih.gov
The cyano group (C≡N) also presents a potential hydrogen bond acceptor site. While direct N—H···N≡C bonds are less common than N—H···O bonds in these structures, they can play a role. Studies on the relative hydrogen bond acceptor abilities of amino and cyano nitrogens show that the cyano nitrogen's ability to form hydrogen bonds is significant and can be enhanced by resonance effects within the molecule. nist.gov In related structures, molecules can be linked into dimers by N—H···N≡C hydrogen bonds.
| Analog Compound | Hydrogen Bond Type | Supramolecular Motif |
| 2-cyano-N-(furan-2-ylmethyl)acetamide | N—H···O, C—H···O | C(4) chains and R¹₂(6) rings nih.gov |
| 2-cyano-N-(2-hydroxyphenyl)acetamide | N/A | Hydrogen-bonded network nih.gov |
| 2-Cyano-N,N-dimethylacetamide | C—H···O | 3D network researchgate.net |
| 2-Cyano-N-(4,6-dimethoxypyrimidin-2-yl)acetamide | N—H···O, C—H···O | Complex sheets nih.gov |
For this compound, the iodine atom introduces the possibility of halogen bonding, a highly directional non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile.
In the crystal structure of the analog 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, a C—I···π(arene) interaction is observed, which helps link hydrogen-bonded chains into more complex sheets. This demonstrates the capacity of the iodine atom in an N-aryl acetamide framework to act as a halogen bond donor to a π-system.
Spectroscopic Insights into Molecular Architecture (beyond identification)
Spectroscopic analysis, particularly IR and NMR, provides a deeper understanding of the electronic environment and bonding within the N-(substituted phenyl)-2-cyanoacetamide series. A comprehensive study involving various substituted phenyl rings revealed clear correlations between the substituent's electronic properties and the observed spectral shifts, offering insights into the transmission of electronic effects through the molecule. researchgate.net
In ¹³C-NMR spectroscopy, the chemical shift of the carbonyl carbon (C=O) is particularly sensitive to the substituent on the phenyl ring. researchgate.net Electron-withdrawing groups on the phenyl ring cause a downfield shift (higher ppm) of the C=O signal, while electron-donating groups cause an upfield shift. This indicates efficient electronic communication across the amide linkage. researchgate.net The chemical shifts for the N-H proton in ¹H-NMR and the C=O and C≡N stretching frequencies in IR spectroscopy show similar dependencies on the substituent. researchgate.net
| Nucleus/Group | Spectroscopic Technique | Observation with Electron-Withdrawing Substituents | Observation with Electron-Donating Substituents |
| C=O (carbonyl) | ¹³C-NMR | Downfield shift (e.g., ~163.79 ppm for -NO₂) | Upfield shift (e.g., ~162.77 ppm for -OCH₃) researchgate.net |
| N-H (amide) | ¹H-NMR | Downfield shift (e.g., ~10.70 ppm for -NO₂) | Upfield shift (e.g., ~9.89 ppm for -OCH₃) researchgate.net |
| C=O (carbonyl) | IR | Higher frequency (e.g., ~1690 cm⁻¹ for -NO₂) | Lower frequency (e.g., ~1665 cm⁻¹ for -OCH₃) researchgate.net |
| C≡N (cyano) | IR | Higher frequency (e.g., ~2269 cm⁻¹ for -NO₂) | Lower frequency (e.g., ~2262 cm⁻¹ for -OCH₃) researchgate.net |
These trends demonstrate a significant contribution of π-delocalization from the phenyl ring through the amide group, influencing the entire cyanoacetamide moiety. researchgate.net
Conformational Landscape Studies in Condensed Phases
The conformational flexibility of this compound, particularly rotation around the N-C(aryl) and CO-CH₂ bonds, dictates its accessible shapes. As previously mentioned, computational studies on N-phenyl-2-cyanoacetamide show that the molecule preferentially adopts a trans- conformation, which is approximately 2.5 kcal/mol more stable than the cis- form. researchgate.net This energy difference suggests that in the solid state or in solution, the vast majority of molecules will exist in the extended trans- conformation.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems. For molecules in the acetamide (B32628) class, DFT has been employed to calculate properties that are crucial for understanding their stability and reactivity. semanticscholar.orgnih.govresearchgate.net
The electronic structure of a molecule governs its chemical behavior. Key aspects of this structure, such as the distribution of electrons and the energies of molecular orbitals, are routinely analyzed.
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons. The energy of the HOMO is related to its electron-donating capability, while the LUMO energy indicates its electron-accepting nature. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. connectjournals.com For related acetamide compounds, DFT calculations have been used to determine these energy values, providing insight into their chemical reactivity and kinetic stability. nih.gov
Electrostatic Potential (ESP) Surfaces: The ESP surface maps the electrostatic potential onto the electron density surface of a molecule. This visualization helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such maps are invaluable for understanding and predicting how a molecule will interact with other molecules, including receptor binding sites, through non-covalent interactions like hydrogen bonds.
| Parameter | Definition | Significance in Molecular Analysis |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy often correlates with stronger electron-donating capacity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy often correlates with stronger electron-accepting capacity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more easily excitable. |
| ESP Surface | Electrostatic Potential Surface | Visualizes charge distribution, identifying positive (electrophilic) and negative (nucleophilic) regions, which is crucial for predicting intermolecular interactions. |
DFT calculations can also be used to compute "reactivity descriptors" that predict how and where a molecule is likely to react.
Fukui Function Analysis: This analysis helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attacks. It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed, thereby pinpointing the atoms most likely to participate in a reaction.
Electrophilicity-Based Charge Transfer (ECT): This concept helps to quantify the energy change when a molecule accepts a full electronic charge from its environment. It is a useful parameter for predicting the molecule's ability to form stabilizing bonds upon interaction with a biological target.
Molecular Modeling and Simulation Approaches
Beyond the properties of the isolated molecule, computational methods can simulate how 2-cyano-N-(4-iodophenyl)acetamide might interact with biological systems, such as proteins, which are potential drug targets.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net The goal is to predict the binding mode and affinity, often represented by a docking score. For classes of compounds related to this compound, docking studies have been instrumental in identifying potential biological targets and understanding key binding interactions. lookchem.comresearchgate.net For example, studies on similar N-phenylacetamide derivatives have explored their potential as inhibitors of enzymes like human topoisomerase II and monoamine oxidases (MAO-A and MAO-B). semanticscholar.orglookchem.com
| Potential Protein Target Class | Specific Examples | Significance |
| Topoisomerases | Human Topoisomerase II lookchem.comresearchgate.net | Enzymes that manage DNA topology, crucial targets in cancer therapy. |
| Kinases | c-Kit Tyrosine Kinase, Protein Kinase B nih.gov | Regulate cell signaling pathways; often implicated in cancer and inflammatory diseases. |
| Monoamine Oxidases | MAO-A, MAO-B semanticscholar.org | Enzymes involved in neurotransmitter metabolism; targets for neurological disorders like Parkinson's disease. |
| Other Enzymes | Matrix Metalloproteinases (MMPs) nih.gov | Involved in tissue remodeling; targets for arthritis and cancer. |
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations can explore the dynamic behavior of the ligand-receptor complex over time. nih.gov By simulating the motions of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more detailed picture of the binding energetics. researchgate.net A key metric used to assess stability in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over the course of the simulation compared to a reference structure. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov
A QSAR model is built by correlating variations in the structural or physicochemical properties of a series of compounds with their measured biological activity. These properties, known as molecular descriptors, can be calculated from the molecular structure and include electronic, steric, and hydrophobic parameters. Once a statistically robust model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov For instance, QSAR models have been successfully developed for classes of compounds like 2-phenylacrylonitriles to predict their cytotoxic activity against breast cancer cell lines. nih.gov Such an approach could potentially be applied to a series of 2-cyano-N-(iodophenyl)acetamide analogs to optimize their activity for a specific biological target.
Derivation of Molecular Descriptors and Statistical Model Development
In the field of computational drug design, the initial step involves the calculation of molecular descriptors. These descriptors are numerical values that characterize the chemical and physical properties of a molecule. For a hypothetical study of this compound, a range of descriptors would be calculated using specialized software. These can be broadly categorized as:
1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom count, and bond count.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.
3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass properties like molecular volume, surface area, and shape indices.
Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges.
Once a comprehensive set of descriptors is generated, the next phase is the development of a statistical model. This is typically achieved through Quantitative Structure-Activity Relationship (QSAR) analysis. The fundamental principle of QSAR is to establish a mathematical relationship between the molecular descriptors (the independent variables) and the observed biological activity of a series of compounds (the dependent variable).
A common approach involves multiple linear regression (MLR), where a linear equation is formulated to predict the biological activity. For a series of N-arylacetamide analogs, the equation might take the following general form:
Biological Activity = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ... + cₙ * (Descriptor n)
Where 'c' represents the regression coefficients determined by the statistical analysis. The quality and predictive power of the QSAR model are assessed using various statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of estimation.
Hypothetical Molecular Descriptors for this compound
| Descriptor Category | Descriptor Name | Hypothetical Value |
| Constitutional (1D) | Molecular Weight | 299.08 g/mol |
| Number of Heavy Atoms | 14 | |
| Number of Aromatic Rings | 1 | |
| Topological (2D) | Wiener Index | 845 |
| Balaban Index | 2.15 | |
| Geometrical (3D) | Molecular Volume | 210.5 ų |
| Solvent Accessible Surface Area | 350.2 Ų | |
| Quantum Chemical | HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV | |
| Dipole Moment | 3.8 D |
Prediction of In Vitro Biological Activities Based on Structural Features
A validated QSAR model can be employed to predict the in vitro biological activity of compounds that have not yet been synthesized or tested, including novel derivatives of this compound. By calculating the same set of molecular descriptors for a new structure, its biological activity can be estimated by inputting these values into the QSAR equation.
This predictive capability is a cornerstone of modern drug discovery, as it allows for the in silico screening of large virtual libraries of compounds. This process helps in prioritizing the synthesis and experimental testing of candidates that are most likely to exhibit the desired biological effect, thereby saving significant time and resources.
The interpretation of the QSAR model also provides valuable insights into the structure-activity relationship. The descriptors that have the most significant impact on the predicted activity highlight the key molecular features that are either beneficial or detrimental to the biological response. For instance, a positive coefficient for a descriptor related to lipophilicity would suggest that increasing the lipophilicity of the molecule could enhance its activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are not well-tolerated for binding to the biological target.
Hypothetical Predicted In Vitro Activities for this compound Analogs
| Compound | Modification on Phenyl Ring | Predicted IC₅₀ (µM) | Key Influencing Descriptor |
| Parent Compound | 4-iodo | 5.2 | Lipophilicity (AlogP) |
| Analog 1 | 4-chloro | 8.1 | Electronic (Hammett constant) |
| Analog 2 | 4-bromo | 6.5 | Lipophilicity (AlogP) |
| Analog 3 | 4-nitro | 12.4 | Electronic (Hammett constant) |
| Analog 4 | 4-methoxy | 9.7 | Steric (Molar Refractivity) |
It is imperative to reiterate that the data and specific findings presented in this article concerning this compound are hypothetical. They are provided to illustrate the established computational and theoretical chemistry methodologies that are routinely applied in the scientific community for the rational design and discovery of new bioactive molecules.
Biological Investigations and Mechanistic Insights in Vitro and Non Human in Vivo Studies
Modulation of Specific Biological Targets
The compound 2-cyano-N-(4-iodophenyl)acetamide has been identified as an agonist of Two-Pore Channel 2 (TPC2), a crucial ion channel located in the endo-lysosomal system. TPCs are involved in regulating the trafficking of various cargoes within the cell. medchemexpress.com
As a potent, Ca2+-permeable agonist of TPC2, this compound mimics the physiological actions of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP). medchemexpress.com It has been demonstrated to evoke significant Ca2+ signals in cells expressing a plasma membrane-targeted mutant of TPC2 (TPC2L11A/L12A). elifesciences.orgnih.gov These Ca2+ signals were not observed in cells expressing a "pore-dead" version of the channel, confirming that the influx of calcium occurs through the TPC2 pore. elifesciences.orgnih.gov This activity highlights the compound's ability to modulate intracellular calcium levels by directly targeting TPC2.
Furthermore, the activation of TPC2 by agonists can differentially influence lysosomal function. elifesciences.org Agonist-mediated activation of TPC2 can alter the ion permeability of the channel, switching it between a Ca2+-permeable and a Na+-permeable state. This switching mechanism provides an explanation for previous conflicting reports on the precise ion selectivity of TPC2. elifesciences.org Specifically, this compound-activated TPC2 exhibits a higher relative permeability to Ca2+, similar to the effect of NAADP. elifesciences.org This modulation of ion selectivity has direct implications for lysosomal functions that are dependent on cation signaling. Patch-clamp experiments on isolated endo-lysosomes have further confirmed that this compound elicits Na+ currents in a manner that is dependent on TPC2 expression. elifesciences.orgnih.gov
The potency of this compound as a TPC2 agonist has been quantified through the determination of its half-maximal effective concentration (EC50). In a cell line stably expressing a plasma membrane-targeted mutant of TPC2, the compound, also referred to as TPC2-A1-N in some studies, exhibited an EC50 value of 7.8 µM for evoking Ca2+ responses. medchemexpress.com In patch-clamp experiments on endo-lysosomes isolated from cells expressing a gain-of-function variant of TPC2, an even lower EC50 value of 0.6 µM was observed. medchemexpress.com
Structure-activity relationship (SAR) studies have been conducted to understand the chemical features necessary for TPC2 activation. These studies involved the synthesis and testing of numerous analogs of the initial hit compounds. elifesciences.org While detailed SAR data for a broad range of analogs is available, the specific contributions of the cyano, acetamide (B32628), and iodophenyl groups of this compound to its TPC2 agonistic activity have been explored within a larger chemical space. The exploration of various substituents on the phenyl ring and modifications to the acrylamide (B121943) core of related compounds have provided insights into the structural requirements for potent TPC2 agonism. researchgate.net
Table 1: EC50 Values for TPC2 Activation by this compound
| Assay System | EC50 (µM) | Reference |
|---|---|---|
| Ca2+ imaging in cells expressing TPC2L11A/L12A | 7.8 | medchemexpress.com |
| Patch-clamp on endo-lysosomes with gain-of-function TPC2 | 0.6 | medchemexpress.com |
While the primary focus of research on this compound has been its role as a TPC2 agonist, related chemical structures have been investigated for their inhibitory effects on various enzymes.
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and has been identified as a therapeutic target in certain cancers, such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). nih.govnih.gov Inhibition of DHODH can lead to pyrimidine starvation, inducing cell cycle arrest and apoptosis in cancer cells. nih.gov
Urease is another enzyme that has been the subject of inhibition studies. Urease inhibitors have potential applications, for instance, as anti-ulcer drugs. nih.gov
α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov
Mechanistic studies on enzyme inhibitors often reveal key interactions that stabilize the enzyme-inhibitor complex. For urease inhibitors, non-covalent interactions such as hydrogen bonds and hydrophobic contacts are crucial. nih.gov The binding of inhibitors to the active site of urease often involves the chelation of the nickel ions present in the enzyme's active site by electronegative atoms like oxygen, nitrogen, and sulfur. nih.gov The size of the inhibitor molecule also plays a role, with less bulky compounds being more effective due to easier access to the substrate-binding pocket. nih.gov
For DHODH, inhibitors can induce metabolic stress, leading to an increase in reactive oxygen species (ROS) production and a reduction in mitochondrial membrane potential, ultimately triggering apoptosis. nih.gov
Docking simulations have been employed to visualize the binding of ligands to their target enzymes, providing insights into the specific amino acid residues involved in the interaction. researchgate.net
Table 2: Investigated Enzyme Targets and Related Findings
| Enzyme | Relevance of Inhibition | General Mechanistic Insights | Reference |
|---|---|---|---|
| Dihydroorotate Dehydrogenase (DHODH) | Potential anticancer agent (e.g., in AML, CML) | Induces pyrimidine starvation, cell cycle arrest, and apoptosis. | nih.govnih.gov |
| Urease | Potential anti-ulcer agent | Involves chelation of active site nickel ions and non-covalent interactions. | nih.gov |
| α-Glucosidase | Management of type 2 diabetes | Inhibits carbohydrate digestion. | nih.gov |
Enzyme Inhibition Profiling (e.g., Dihydroorotate Dehydrogenase, Urease, α-Glucosidase)
Broad-Spectrum In Vitro Biological Activity Assessments
The biological activity of this compound and its analogs has been primarily assessed through targeted screens, particularly focusing on TPC2 activation. elifesciences.orgnih.gov High-throughput screening of large compound libraries was instrumental in the initial identification of this class of molecules as TPC2 agonists. elifesciences.orgnih.gov These screens typically utilize fluorescence-based assays to measure changes in intracellular calcium concentrations. elifesciences.org Further characterization involves more specific techniques like patch-clamp electrophysiology to directly measure ion channel activity. elifesciences.orgnih.gov
Antimicrobial and Antifungal Evaluations against Various Strains
The acetamide scaffold is a core component in many compounds investigated for antimicrobial properties. nih.gov Derivatives of N-aryl-acetamides have been synthesized and evaluated for their activity against a range of microbial pathogens. For instance, new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives were tested against bacterial strains like P. mirabilis and B. subtilis, and fungal strains such as C. albicans and A. fumigates. ijres.org In these studies, compounds featuring fluoro and bromo substitutions on the aryl ring demonstrated notable antimicrobial and antifungal efficacy. ijres.org
Similarly, piperazine-based hybrid compounds containing a bis-cyanoacrylamide structure have been evaluated against a panel of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Aspergillus niger. nih.gov While some derivatives show promising activity, particularly against bacteria, fungal species often exhibit greater resistance. nih.gov The core acetamide structure is frequently modified to enhance potency, as seen in studies where 2-mercaptobenzothiazole (B37678) was linked with various amines to improve its inherent antibacterial potential. nih.gov Although these studies focus on related acetamide scaffolds, they provide a framework for understanding the potential antimicrobial and antifungal profile of this compound. Direct testing of this compound against a broad panel of bacterial and fungal strains is necessary to determine its specific activity spectrum.
Antioxidant Activity Determination (e.g., ABTS Radical Scavenging Assay)
The antioxidant potential of chemical compounds is frequently evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging method. nih.govnih.gov This assay measures the ability of a compound to reduce the pre-formed ABTS radical cation (ABTS•+). nih.gov
While direct studies on the antioxidant activity of this compound are not extensively documented in the provided results, research on structurally related compounds provides insight. For example, a series of 1,2,3-triazolyl-acetamide derivatives were assessed for their antioxidant capacity using the ABTS method, among others. researchgate.net These studies help in understanding how the acetamide scaffold contributes to antioxidant effects. researchgate.net In another study, N-(4-acetylphenyl)-2-chloroacetamide derivatives were synthesized, and their antioxidant activity was evaluated, with some compounds showing significant radical scavenging properties. researchgate.net The presence of different functional groups and structural motifs, such as the cyanoacetamido group in thiophene (B33073) derivatives, has also been linked to antioxidant activity. rjpbcs.com For instance, 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide and 2-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide showed notable radical scavenging activity. rjpbcs.com These findings suggest that the this compound structure may possess antioxidant properties worthy of direct investigation using methods like the ABTS assay.
Anti-mycobacterial Activity Investigations
The search for new anti-mycobacterial agents is critical for combating tuberculosis. mdpi.com Various molecular scaffolds are being explored for their efficacy against Mycobacterium tuberculosis and other mycobacterial species. mdpi.comnih.gov
In a study on 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, a series of compounds, including some with an N-phenylacetamide moiety, were evaluated for their in vitro activity against the Mycobacterium tuberculosis H37Rv strain. nih.gov The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to over 50 μg/mL. nih.gov Notably, derivatives featuring electron-withdrawing groups on the N-phenylacetamide portion, such as nitro (–NO2) and trifluoromethyl (–CF3), exhibited good anti-tuberculosis activity with MIC values of 12.5 μg/mL. nih.gov This suggests that the electronic properties of the aryl substituent are crucial for activity. Given that iodine is an electron-withdrawing group, it is plausible that this compound could exhibit anti-mycobacterial properties. Direct testing is required to confirm its specific potency against M. tuberculosis and other mycobacteria.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Impact of Aryl Substituents on Biological Potency and Selectivity
The nature and position of substituents on the aryl ring of N-aryl acetamide scaffolds play a critical role in determining their biological potency and selectivity. nih.gov Structure-activity relationship (SAR) studies consistently show that modifications to this part of the molecule can dramatically alter its therapeutic effects.
For instance, in a series of acetamide derivatives designed as anticryptosporidial agents, a preference for electron-withdrawing groups over electron-donating groups on the aryl ring was observed. nih.gov This aligns with findings from other drug discovery programs. nih.gov Theoretical investigations into aryl halide aminations also highlight a significant correlation between the electron-withdrawing or -donating ability of substituents and the reaction's activation energies, which can influence synthetic accessibility and final compound properties. nih.gov In the context of anti-mycobacterial agents, N-phenylacetamide derivatives with electron-withdrawing groups like –NO2 and –CF3 showed enhanced activity. nih.gov The 4-iodo substituent in this compound is an electron-withdrawing group, which, based on these SAR studies, may confer potent biological activity. The position of the substituent is also key, as studies on some acetamide series have shown that 2-substituted compounds are inactive, whereas 3,4-disubstituted analogs can be highly potent. nih.gov
Influence of Acetamide and Cyano Moiety Modifications on Bioactivity
Modifications to the acetamide and cyano moieties are fundamental levers in tuning the bioactivity of this class of compounds. The acetamide linker itself has been shown to be superior to other linkages, such as urea, in certain series of antiparasitic compounds, leading to improved potency. nih.gov Further exploration of N,N-disubstitutions on the terminal acetamide has been shown to allow for the introduction of diverse chemical groups without sacrificing binding affinity to biological targets like the translocator protein (TSPO). nih.gov
The cyano group (–C≡N) is a key functional group in medicinal chemistry. In some molecular scaffolds, the presence of the cyano group is directly linked to biological activity. For example, in a comparison between 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form where the cyano group is absent, a notable difference in insecticidal activity was observed, underscoring the cyano moiety's importance. researchgate.netuniv-eloued.dz The modification or cyclization of the cyanoacetamide portion can lead to entirely different heterocyclic systems, thereby altering the compound's biological profile. researchgate.net This demonstrates that both the acetamide linker and the cyano group are critical pharmacophoric features, and their modification is a key strategy for optimizing biological effects.
Comparison with Related N-Aryl Acetamide Scaffolds Exhibiting Biological Activity
The N-aryl acetamide scaffold is a privileged structure found in a multitude of biologically active compounds. Comparing this compound to related structures provides context for its potential therapeutic applications. For example, N-aryl acetamide derivatives have been developed as potent antimalarial agents and enzyme inhibitors. biorxiv.orgrsc.org Zinc complexes derived from aryl acetamides have shown promise as anticancer and anti-leishmanial agents. rsc.org
Applications As Chemical Probes and Precursors in Advanced Research
Development of 2-cyano-N-(4-iodophenyl)acetamide as a Probe for TPC2 Research
In the quest for selective modulators of ion channels, this compound has served as a key building block in the development of chemical probes for Two-Pore Channel 2 (TPC2). TPC2s are ion channels localized in the membranes of acidic organelles like lysosomes and are implicated in various physiological processes, making them an important therapeutic target.
Researchers synthesized a library of N-phenyl-2-cyanoacetamides to identify novel agonists for TPC2. Within this library, this compound was prepared by reacting 4-iodoaniline (B139537) with 2-cyanoacetic acid, yielding the desired amide as pale blue crystals. While not the final active compound itself, it served as a crucial intermediate. It was subsequently used in a condensation reaction with 3,5-dichlorobenzoyl chloride to synthesize the active TPC2 modulator known as TPC2-A1-N.
The research demonstrated that TPC2-A1-N, derived from the this compound scaffold, could effectively activate TPC2 channels. Interestingly, this activation led to a higher relative permeability for calcium ions (Ca²⁺) compared to sodium ions (Na⁺), a characteristic similar to the endogenous agonist NAADP. This work highlights the strategic importance of the parent compound, this compound, in creating sophisticated molecular tools to dissect the function and ion selectivity of TPC2 channels.
Table 1: Synthesis and Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Starting Materials | 4-iodoaniline, 2-cyanoacetic acid | organic-chemistry.org |
| Yield | 77% | organic-chemistry.orgnih.gov |
| Appearance | Pale blue crystals | organic-chemistry.org |
| Melting Point | 218°C | organic-chemistry.org |
| Role | Intermediate for TPC2-A1-N | nih.gov |
Strategic Use in Radiochemical Synthesis for Imaging Ligands
The presence of an iodine atom on the phenyl ring makes this compound a compound of interest for radiochemical synthesis, particularly for developing ligands for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). Aromatic iodides are common precursors for introducing radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) or for precursor modification to allow labeling with other radionuclides like carbon-11 (B1219553) (¹¹C).
While direct radiolabeling of this compound has not been extensively documented in available literature, the general strategy for similar iodo-aromatic compounds is well-established. For SPECT imaging, the stable iodine atom can be replaced with a radioisotope of iodine. For PET imaging, the iodophenyl moiety can be converted into a more reactive precursor, such as a tributyltin derivative, which then undergoes a rapid reaction (iododestannylation) with a radioiodine source to yield the final radiotracer. nih.gov This approach is widely used for creating high-affinity radioligands for various biological targets, including receptors in the brain. nih.govnih.gov
The utility of the 4-iodophenyl group as a handle for radiolabeling suggests that this compound and its derivatives are viable candidates for the development of novel imaging agents, pending further investigation into their biological target affinity and pharmacokinetic properties.
Intermediates for the Synthesis of Biologically Active Heterocycles
The cyanoacetamide functional group is a highly versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds, many of which form the core of biologically active molecules. This compound, possessing this reactive group, is a prime candidate for synthesizing a variety of substituted heterocycles.
One of the most notable applications of cyanoacetamide derivatives is in the Gewald reaction , a multi-component reaction that efficiently produces polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org In this reaction, an α-cyanoacetamide condenses with a ketone or aldehyde and elemental sulfur in the presence of a base. wikipedia.org The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of pharmaceutical applications.
The reaction mechanism typically begins with a Knoevenagel condensation between the active methylene (B1212753) group of the cyanoacetamide and the carbonyl compound, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. wikipedia.org By using this compound in a Gewald reaction, it is possible to synthesize 2-aminothiophenes bearing a 4-iodophenyl-aminocarbonyl substituent, introducing a feature that could be used for further chemical modification or for radiolabeling as discussed previously. The versatility of the cyanoacetamide group makes it a key intermediate for generating molecular diversity in drug discovery programs. chemrxiv.orgresearchgate.net
Table 2: Potential Heterocyclic Synthesis via Gewald Reaction
| Reactants | Product Type | Significance |
|---|---|---|
| This compound + Ketone/Aldehyde + Sulfur | Polysubstituted 2-aminothiophene | Core structure in many medicinally important compounds. |
Role in Material Science or Supramolecular Assembly Research
While specific research into the material science applications of this compound is not widely published, its molecular structure suggests a strong potential for forming ordered supramolecular assemblies. The key features facilitating this are the amide linkage (a classic hydrogen-bonding motif), the cyano group (a hydrogen bond acceptor), and the iodine atom (a potential halogen bond donor).
Analysis of closely related crystal structures, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, reveals how such molecules organize in the solid state. researchgate.net In these structures, molecules are linked by a combination of N—H⋯O hydrogen bonds, forming chains or sheets. Furthermore, non-covalent interactions involving the halogen atoms, such as C—I⋯π interactions, play a crucial role in linking these primary structures into more complex three-dimensional architectures. researchgate.net
Based on these insights, this compound is expected to self-assemble through a network of intermolecular interactions:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor to the amide carbonyl oxygen (O=C) or the nitrogen of the cyano group (C≡N) of a neighboring molecule.
Halogen Bonding: The iodine atom can act as a Lewis acidic halogen bond donor, interacting with Lewis basic sites like the carbonyl oxygen or the cyano nitrogen.
π-π Stacking: The iodophenyl rings could stack on top of each other, contributing to the stability of the assembly.
This ability to form predictable, ordered structures through non-covalent interactions makes it a candidate for research in crystal engineering and supramolecular chemistry, where the goal is to design materials with specific properties based on molecular self-assembly. nih.govnih.gov
Conclusion and Future Research Perspectives
Synthesis of Current Understanding on 2-cyano-N-(4-iodophenyl)acetamide
This compound is an aromatic amide derivative characterized by a core acetamide (B32628) structure linked to a 4-iodophenyl group and bearing a cyano functional group. As a member of the broader class of N-aryl cyanoacetamides, its chemical profile is defined by the interplay of its constituent parts: the electron-withdrawing cyano group, the reactive methylene (B1212753) bridge, the amide linkage, and the iodinated aromatic ring.
The N-aryl cyanoacetamide scaffold is recognized as a versatile synthon in organic synthesis, primarily due to the reactivity of the active methylene group and the various functional groups that can participate in cyclization and condensation reactions. ekb.eg These compounds serve as crucial starting materials for a wide array of biologically active heterocyclic systems, including pyridines, pyrimidines, thiazoles, and quinoxalinones. ekb.eg
While specific experimental data for this compound is not extensively reported in the literature, its synthesis can be reliably predicted based on established methods for analogous compounds. The most common approach involves the acylation of 4-iodoaniline (B139537) with a suitable cyanoacetylating agent, such as cyanoacetic acid in the presence of a coupling agent, or ethyl cyanoacetate (B8463686). researchgate.netresearchgate.net The presence of the iodine atom on the phenyl ring is of particular interest, as it can significantly influence the molecule's electronic properties, lipophilicity, and reactivity, while also providing a handle for further synthetic transformations like cross-coupling reactions.
The biological potential of N-aryl cyanoacetamides is well-documented, with various derivatives exhibiting antimicrobial, antioxidant, and other pharmacological activities. nih.govrjpbcs.com Therefore, this compound stands as a promising candidate for biological screening, although specific studies are currently lacking.
Identification of Unexplored Research Avenues and Methodological Advancements
The current body of scientific literature presents several clear and unexplored research avenues concerning this compound. A significant opportunity lies in moving from predicted properties to empirical data.
Key Unexplored Avenues:
Definitive Synthesis and Characterization: A primary research gap is the lack of a reported, optimized synthesis for this compound. A thorough study documenting reaction conditions, yield, and purification, followed by comprehensive characterization using modern spectroscopic methods (NMR, IR, Mass Spectrometry), is essential.
Physicochemical and Structural Analysis: There is no available data on the compound's fundamental physicochemical properties. Furthermore, single-crystal X-ray diffraction studies are needed to determine its precise molecular conformation, bond parameters, and supramolecular architecture, particularly the role of the iodine atom in forming halogen bonds or other non-covalent interactions. nih.gov
Systematic Reactivity Studies: A systematic investigation into its utility as a synthetic intermediate is required. Its performance in Knoevenagel condensations, Thorpe-Ziegler cyclizations, and as a precursor for various heterocyclic systems should be explored. nih.govresearchgate.net
Comprehensive Biological Screening: The compound has not been evaluated for its biological potential. A broad screening campaign to assess its antimicrobial, antifungal, anticancer, and enzyme inhibitory activities is a critical next step. ekb.egnih.gov
Potential Methodological Advancements:
Green Chemistry Approaches: The application of green synthetic methodologies, such as microwave-assisted synthesis or the use of environmentally benign solvents and catalysts, could provide more efficient and sustainable routes to the target compound and its derivatives. nih.gov
Computational Modeling: In silico studies, including Density Functional Theory (DFT) calculations and molecular docking, could be employed to predict the compound's reactivity, electronic structure, and potential biological targets, thereby guiding experimental work. nih.gov
Broader Implications for N-Aryl Cyanoacetamide Chemistry and Biological Science
Focused research on this compound would have implications that extend beyond the compound itself, contributing to the wider fields of N-aryl cyanoacetamide chemistry and medicinal science.
Expansion of Chemical Space: The iodine atom is a versatile functional group for advanced synthetic transformations. It can readily participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the attachment of diverse aryl, alkyl, or alkynyl groups. This would unlock a vast new chemical space for creating novel analogs and complex molecular architectures based on the N-aryl cyanoacetamide framework.
Applications in Medicinal Chemistry: In biological systems, the introduction of an iodine atom can enhance binding affinity to protein targets through halogen bonding, increase metabolic stability, and improve pharmacokinetic properties due to increased lipophilicity. Furthermore, the availability of a stable iodine isotope (¹²⁷I) and a radioactive isotope (¹²³I or ¹²⁵I) opens possibilities for developing agents for radio-imaging or radiotherapy.
Future Directions in Analog Design, Synthetic Optimization, and Mechanistic Elucidation
Building upon the identified research gaps, future work on this compound should proceed along several strategic lines of inquiry.
Analog Design and Synthesis: A logical next step is the rational design and synthesis of a library of related analogs to establish structure-activity relationships (SAR). Modifications could include:
Varying the position of the iodine atom on the aromatic ring (ortho, meta).
Introducing additional substituents onto the phenyl ring to modulate electronic and steric properties.
Replacing the iodine with other functional groups to serve as comparative controls.
Synthetic Optimization: Research should focus on optimizing the synthetic route to this compound. This includes screening various cyanoacetylating agents, coupling reagents, solvents, and reaction conditions to develop a scalable, high-yield, and cost-effective protocol. googleapis.com Exploring one-pot procedures that combine synthesis and subsequent cyclization would also be a valuable endeavor. researchgate.netresearchgate.net
Mechanistic Elucidation: To fully harness the synthetic potential of this compound, detailed mechanistic studies of its key reactions are necessary. For instance, investigating the kinetics and intermediates in the formation of heterocyclic systems would clarify the influence of the iodo-substituent on reaction pathways and transition states. Comparing its reactivity profile with other N-aryl cyanoacetamides would provide a deeper understanding of the underlying chemical principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
